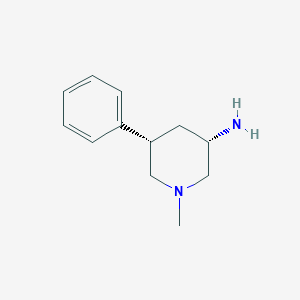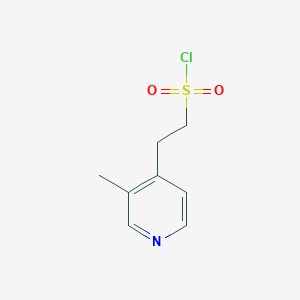
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Formation of the pyridine ring: The iodinated pyrazole is then reacted with a suitable pyridine precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carboxylic acid.
Reduction: 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-methanol.
Substitution: 6-(4-Azido-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde.
Aplicaciones Científicas De Investigación
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It can be used in the development of new pesticides and herbicides.
Materials Science: It can be used in the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
- 1-(4-BOC-piperidyl)-4-iodopyrazole
Uniqueness
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which can confer unique chemical and biological properties. The presence of the iodine atom also allows for further functionalization through substitution reactions.
Propiedades
Fórmula molecular |
C10H8IN3O |
|---|---|
Peso molecular |
313.09 g/mol |
Nombre IUPAC |
6-(4-iodopyrazol-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8IN3O/c1-7-2-8(6-15)3-12-10(7)14-5-9(11)4-13-14/h2-6H,1H3 |
Clave InChI |
GOHAONPDNDUAIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2C=C(C=N2)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)

![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)
![1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13061468.png)


![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)



![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
